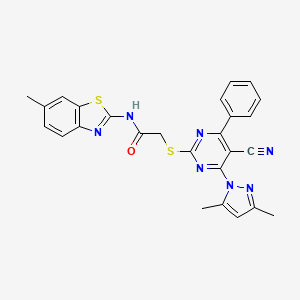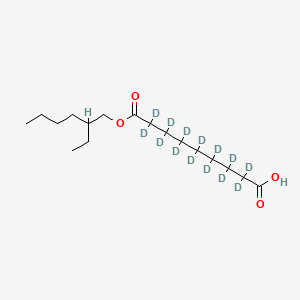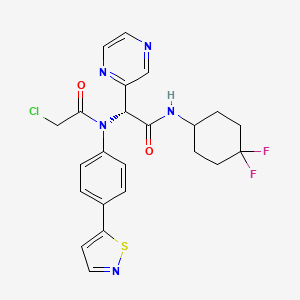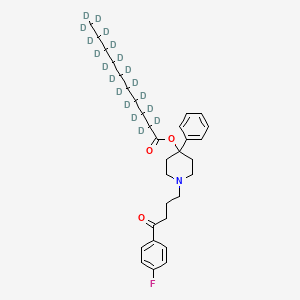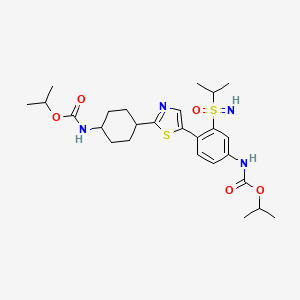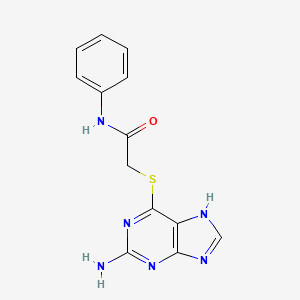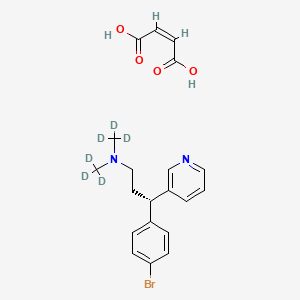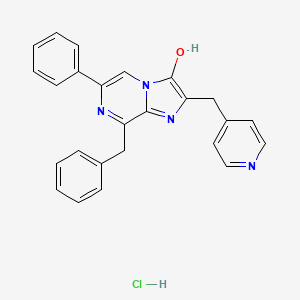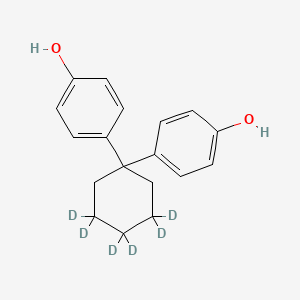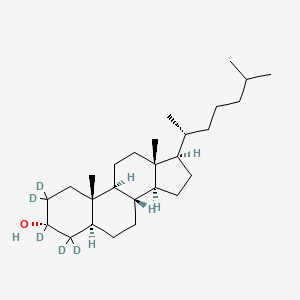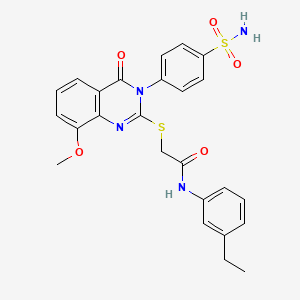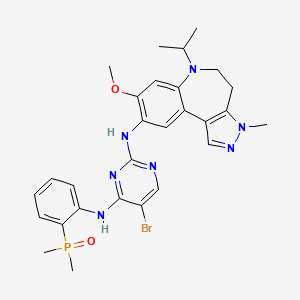
Egfr-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-30 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is designed to inhibit the activity of EGFR, which is often overexpressed in various types of cancer, including non-small cell lung cancer. By inhibiting EGFR, this compound can potentially halt the proliferation of cancer cells and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-30 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The general synthetic route includes:
Formation of the core structure: This involves the synthesis of a quinazoline or pyrimidine core, which is a common scaffold in EGFR inhibitors.
Substitution reactions: Various substituents are introduced to the core structure through nucleophilic substitution or palladium-catalyzed coupling reactions.
Final coupling and purification: The final product is obtained by coupling the intermediate with specific functional groups, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its specific functional groups and molecular structure.
Scientific Research Applications
Egfr-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Used in the development of diagnostic tools and assays for detecting EGFR activity.
Mechanism of Action
Egfr-IN-30 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR leads to the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
Egfr-IN-30 can be compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib. While all these compounds target the EGFR tyrosine kinase, this compound may have unique structural features or binding affinities that differentiate it from others. For example:
Gefitinib: Binds to the ATP-binding site of EGFR and is used to treat non-small cell lung cancer.
Erlotinib: Similar to gefitinib but may have different pharmacokinetic properties.
Afatinib: An irreversible inhibitor that forms a covalent bond with EGFR.
This compound’s uniqueness may lie in its specific binding interactions, potency, or selectivity for certain EGFR mutations, making it a valuable addition to the arsenal of EGFR inhibitors.
Properties
Molecular Formula |
C28H33BrN7O2P |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5-bromo-4-N-(2-dimethylphosphorylphenyl)-2-N-(8-methoxy-3-methyl-6-propan-2-yl-4,5-dihydropyrazolo[3,4-d][1]benzazepin-9-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34) |
InChI Key |
GPRZWEDMKSTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


